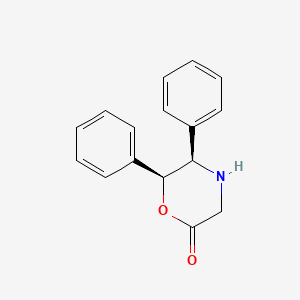

(5R,6S)-5,6-diphenyl-2-morpholinone

Description

BenchChem offers high-quality (5R,6S)-5,6-diphenyl-2-morpholinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,6S)-5,6-diphenyl-2-morpholinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5R,6S)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282735-66-4 | |

| Record name | (5R,6S)-5.6-Diphenyl-2-morpholinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Williams Chiral Auxiliary: Precision Engineering in Asymmetric Amino Acid Synthesis

Executive Summary

The demand for non-proteinogenic, enantiopure α-amino acids has surged in modern drug discovery, driven by the need for peptide therapeutics with enhanced proteolytic stability and novel pharmacophores. At the forefront of asymmetric synthesis stands the Williams chiral auxiliary —specifically, (5R,6S)-5,6-diphenyl-2-morpholinone and its (5S,6R) antipode. Functioning as a highly versatile, stereodirecting glycine equivalent, this morpholinone template allows researchers to construct complex stereocenters with near-perfect predictability and diastereomeric excess (>98% de)[1].

This guide provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative benchmarks for deploying the Williams auxiliary in advanced synthetic workflows.

Mechanistic Causality: The Logic of Stereocontrol

The unparalleled success of the Williams auxiliary relies on a rigid conformational bias that translates resident chirality into a newly formed C-C bond. When the N-protected (typically Boc or Cbz) morpholinone is treated with a strong, non-nucleophilic base, it forms a planar lithium enolate.

The Causality of Facial Selectivity:

-

Steric Shielding: The two phenyl groups at the C5 and C6 positions occupy a pseudo-axial/pseudo-equatorial orientation that effectively creates a steric wall blocking the syn-face of the enolate[2].

-

Trajectory of Attack: Because the syn-face is sterically occluded, incoming electrophiles (such as alkyl halides) are forced to approach strictly from the anti-face.

-

Zimmerman-Traxler Dynamics: The rigid chelation of the lithium ion between the enolate oxygen and the Boc-carbonyl oxygen prevents bond rotation, locking the transition state and ensuring that the stereochemical relay is absolute[2][3].

Fig 1. Mechanistic workflow of stereocontrolled alkylation using the Williams chiral auxiliary.

Synthesis of the Auxiliary: A Self-Validating System

The synthesis of the Williams auxiliary is highly scalable and relies on a self-validating sequence where the stereochemical integrity of the starting material dictates the final architecture[4][5].

Workflow Rationale: The process begins with the condensation of benzoin, followed by reductive amination to yield 1,2-diphenyl-2-aminoethanol. Chiral resolution via L-glutamic acid isolates the desired enantiomer. Subsequent N-alkylation with ethyl bromoacetate, N-protection (Boc₂O), and acid-catalyzed lactonization yields the pure morpholinone[4]. The use of p-toluenesulfonic acid (p-TsOH) in refluxing benzene drives the lactonization to completion by azeotropic removal of ethanol, validating the ring closure through the physical collection of the distillate[6].

Fig 2. Step-by-step synthetic workflow for the preparation of the Williams chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (R)-N-Boc-Allylglycine

The following protocol details the synthesis of (R)-N-Boc-allylglycine, a critical precursor for stapled peptides and olefin metathesis applications[1][3]. This methodology is designed as a self-validating system: color changes and phase separations act as internal indicators of reaction progress.

Phase 1: Diastereoselective Alkylation

-

Preparation: Flame-dry a 250-mL round-bottomed flask under argon. Charge the flask with 1.0 g (2.83 mmol) of (5R,6S)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one and dissolve in 50 mL of anhydrous THF.

-

Electrophile Addition: Inject 2.0 mL (10 mmol) of allyl iodide. Causality: Adding the electrophile prior to the base ensures that the highly reactive enolate is trapped immediately upon formation, preventing self-condensation or racemization.

-

Enolization: Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add 2.8 mL (2.83 mmol) of Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF). Causality: The bulky LiHMDS selectively abstracts the C3 proton without acting as a nucleophile against the lactone carbonyl.

-

Validation & Quench: Stir for 1 hour at -78°C. The solution will transition to a pale yellow/orange, indicating enolate formation and subsequent consumption. Quench with 100 mL of deionized water.

-

Isolation: Extract with ethyl acetate (250 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (4:1 hexanes:ethyl acetate) to yield the alkylated intermediate as a white solid (approx. 90% yield).

Phase 2: Auxiliary Cleavage (Dissolving Metal Reduction)

Unlike auxiliaries that are recycled (e.g., Evans oxazolidinones), the Williams auxiliary is destructively cleaved to release the amino acid[1].

-

Ammonia Condensation: Condense 30 mL of anhydrous ammonia into a flask at -78°C. Add lithium wire (approx. 60 mg) until a persistent deep blue color is achieved, indicating the presence of solvated electrons.

-

Reduction: Dissolve the alkylated intermediate (500 mg) in 5 mL of anhydrous THF and 0.15 mL of absolute ethanol. Transfer this dropwise into the Li/NH₃ solution. Causality: The ethanol acts as a proton donor to quench the radical anion intermediates, preventing over-reduction of the allyl double bond.

-

Recovery: After 20 minutes, quench with solid ammonium chloride until the blue color dissipates (validating the consumption of lithium). Allow the ammonia to evaporate. The resulting residue contains the free (R)-N-Boc-allylglycine and the cleaved auxiliary byproduct (1,2-diphenylethane), which are easily separated by acid/base extraction.

Quantitative Data & Substrate Scope

The Williams auxiliary accommodates a vast array of electrophiles. The table below summarizes the quantitative performance of the (5R,6S)-template across different target amino acids.

| Electrophile | Target Amino Acid | Yield (%) | Diastereomeric Excess (de %) | Optimal Cleavage Method |

| Allyl iodide | Allylglycine | 90% | >98% | Li/NH₃, THF, EtOH |

| Benzyl bromide | Phenylalanine | 85% | >98% | H₂, Pd/C, MeOH |

| Methyl iodide | Alanine | 88% | >98% | H₂, Pd/C, MeOH |

| Propargyl bromide | Propargylglycine | 82% | >95% | Li/NH₃, THF, EtOH |

| 1,4-Dibromobutane | Proline derivatives | 78% | >95% | H₂, Pd/C, MeOH |

Table 1: Comparative yields and stereoselectivities for the alkylation of the Williams chiral auxiliary[1][3].

Advanced Applications: 1,3-Dipolar Cycloadditions

Beyond simple alkylations, the Williams auxiliary serves as a powerful platform for synthesizing complex polycyclic systems, such as spirooxindoles (e.g., the natural product Spirotryprostatin A/B)[7].

By condensing the morpholinone with an aldehyde, an azomethine ylide is generated in situ. This ylide undergoes a highly concerted [3+2] cycloaddition with dipolarophiles (like isatin derivatives). The conformational rigidity imposed by the diphenylmorpholinone ring system dictates the facial approach of the dipolarophile, establishing up to four contiguous stereocenters in a single, highly efficient step[7][8].

References

-

[1] Looper, R. E., & Williams, R. M. (2012). Discussion Addendum For: Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids using 4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one. Organic Syntheses, 89, 394-403. Available at: [Link]

-

[8] Ding, K., et al. (2004). A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction. Journal of the American Chemical Society, 127(29), 10130-10131. Available at:[Link]

-

[7] Nasonov, V. V., et al. (2025). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. ACS Omega. Available at:[Link]

-

[6] Williams, R. M., et al. (2003). ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 18. Available at:[Link]

-

[3] Williams, R. M., Sinclair, P. J., & DeMong, D. E. (2003). EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING 4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 31. Available at:[Link]

-

[5] Wijdeven, M. A., et al. (2014). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. Available at:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Stereochemical Mastery: The Absolute Configuration and Mechanistic Utility of 5,6-Diphenyl-2-Morpholinone

Executive Summary

In the realm of asymmetric synthesis and drug development, the precise control of stereocenters is paramount. 5,6-Diphenyl-2-morpholinone (widely known as Williams' chiral auxiliary) is a privileged chiral template that functions as a conformationally locked glycine equivalent. By leveraging the defined absolute configuration of its C5 and C6 phenyl substituents, this auxiliary creates a sterically demanding environment that dictates the facial selectivity of reactions at the prochiral nitrogen-adjacent center. This whitepaper provides an in-depth technical analysis of its stereochemical principles, absolute configuration determination, synthetic protocols, and downstream applications.

Structural and Stereochemical Principles

The extraordinary chiral efficiency of 5,6-diphenyl-2-morpholinone is rooted in its rigid bicyclic-like transition states and the massive steric bulk of its phenyl groups.

Mechanism of Stereocontrol

The core structure exists in specific enantiomeric forms, such as (5S,6R) or (5R,6S), which are dictated by the chiral amino alcohol precursor [1][1].

-

Deprotonation and Enolate Formation: Upon deprotonation at the C3 position (the α-carbon of the glycine equivalent), a chiral, non-racemic enolate is generated.

-

Facial Shielding: The C2-symmetric arrangement of the two phenyl groups effectively shields one face of the resulting enolate. This steric bias forces incoming electrophiles to approach exclusively from the opposite, less-hindered face [1][1].

-

N-Protecting Group Causality: The choice of nitrogen protection is critical. Bulky groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) alter the conformational rigidity of the heterocyclic ring, reinforcing the steric environment around the stereogenic centers and preventing unwanted ring-flipping during transition states [1][1].

Logical flow of stereocontrol via 5,6-diphenyl-2-morpholinone enolate facial shielding.

Analytical Determination of Absolute Configuration

In drug development, a protocol must be a self-validating system. The absolute configuration of the morpholinone and its downstream adducts must be rigorously confirmed to ensure batch-to-batch reproducibility.

-

X-Ray Crystallography: The definitive gold standard. Single-crystal X-ray diffraction of the morpholinone cycloadducts unambiguously confirms the 3D spatial arrangement and absolute configuration of the newly formed stereocenters [1][1].

-

J-Based Configuration Analysis (JBCA): NMR-derived coupling constants are utilized to distinguish between configurations (e.g., 5R,6S vs. 5S,6S). A coupling constant ΔJ>2 Hz in 1 H NMR is critical for confirming axial versus equatorial substituent orientations [1][1].

-

Chiral HPLC: Validates the enantiomeric excess (e.e.) of the final cleaved products using specialized stationary phases (e.g., Chiralpak IA) with mobile phases of hexane/isopropanol [1][1].

Experimental Protocol: Synthesis of the Chiral Auxiliary

The synthesis of (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one is achieved via a highly scalable, self-validating methodology starting from a commercially available chiral amino alcohol [2][2].

Step-by-Step Methodology

-

N-Alkylation: React (1S,2R)-1,2-diphenyl-2-hydroxyethylamine (>98% e.e.) with ethyl bromoacetate in the presence of triethylamine in anhydrous THF.

-

Causality: The slow addition of the alkylating agent at room temperature minimizes over-alkylation, ensuring the secondary amine is formed cleanly without compromising the existing stereocenters.

-

-

N-Boc Protection: Treat the resulting glycinate intermediate directly with di-tert-butyl dicarbonate (Boc 2 O).

-

Causality: The Boc group protects the nitrogen from unwanted side reactions and provides the necessary steric bulk to enforce the rigid conformation of the final morpholinone ring.

-

-

Acid-Catalyzed Lactonization: Dissolve the N-Boc protected intermediate in benzene and reflux with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Soxhlet extractor packed with anhydrous CaCl 2 [2][2].

-

Causality:p-TsOH protonates the ethyl ester, increasing its electrophilicity for the intramolecular attack by the hydroxyl group. The Soxhlet extractor continuously removes the ethanol byproduct, driving the equilibrium toward the thermodynamically stable lactone.

-

-

Purification & Validation: Recrystallize the crude product from hexanes/ethyl acetate.

-

Self-Validation Checkpoint: The success of the lactonization and the integrity of the absolute configuration can be immediately validated by measuring the specific rotation [α]D25 (Target: +86.3 in CH 2 Cl 2 ) [2][2].

-

Step-by-step synthesis workflow of the 5,6-diphenyl-2-morpholinone chiral auxiliary.

Applications in Asymmetric Synthesis & Quantitative Data

The 5,6-diphenyl-2-morpholinone template is highly versatile, serving as a cornerstone for synthesizing complex natural products and unnatural amino acids.

A. Asymmetric [1,3]-Dipolar Cycloadditions

Azomethine ylides derived from 5,6-diphenylmorpholin-2-one undergo highly stereoselective [1,3]-dipolar cycloadditions with various dipolarophiles (e.g., ethyl oxindolylideneacetate) [3][3]. Addition of an aldehyde under neutral conditions preferentially forms the E-ylide. The bulky phenyl groups direct the dipolarophile to approach via the less hindered face, yielding spirooxindole pyrrolidines with excellent regio- and diastereoselectivities. This methodology was pivotal in the enantioselective total synthesis of the microtubule inhibitors spirotryprostatin A and B [3][3].

B. Glycine Enolate Alkylation

The morpholinone serves as an electrophilic or nucleophilic glycine synthon. When treated with a strong base (e.g., LHMDS or LiHMDS) at low temperatures (-78 °C), the resulting enolate can be trapped with alkyl halides (like allyl iodide) to form complex α-amino acids (e.g., allylglycine) with net retention of stereochemistry [4][4].

Quantitative Data Summary

The table below summarizes the stereochemical outcomes of key reactions utilizing the 5,6-diphenyl-2-morpholinone auxiliary across various literature benchmarks:

| Reaction Type | Reagents / Conditions | Target Product | Yield (%) | Stereoselectivity |

| Enolate Alkylation | Allyl iodide, LHMDS, -78 °C | (3R,5R,6S)-3-Allyl-morpholin-2-one | 90% | >99% d.e. |

| [1,3]-Dipolar Cycloaddition | Aldehyde, Oxindolylideneacetate | Spirooxindole pyrrolidines | 65-85% | >95% d.e. |

| Radical Addition | Et 3 B, O 2 , Lewis Acid | α-Alkyl-α-amino acids | 70-84% | High facial selectivity |

| Aldol Condensation | Aldehydes, TiCl 4 , -78 °C | β-Hydroxy-α-amino acids | 75-92% | >98% d.e. |

Conclusion

The absolute configuration of 5,6-diphenyl-2-morpholinone is the fundamental driver of its utility in asymmetric synthesis. By locking the conformation of the glycine core and providing a massive steric shield via its C5 and C6 phenyl substituents, it ensures that subsequent bond-forming events occur with near-perfect facial selectivity. Its robust synthesis and self-validating analytical profile make it an indispensable tool for researchers and drug development professionals.

References

-

Organic Syntheses. ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from: [Link]

-

Semantic Scholar (Paul R. Sebahar et al.). THE SYNTHESIS OF SPIROOXINDOLE PYRROLIDINES VIA AN ASYMMETRIC AZOMETHINE YLIDE [1,3]-DIPOLAR CYCLOADDITION REACTION. Retrieved from: [Link]

-

Organic Syntheses. EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING. Retrieved from: [Link]

Sources

Chemical Properties, Stability, and Synthetic Utility of (5R,6S)-5,6-Diphenyl-2-morpholinone

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(5R,6S)-5,6-Diphenyl-2-morpholinone (CAS: 282735-66-4) is a privileged chiral scaffold that has fundamentally shaped modern asymmetric synthesis. Originally popularized as the "Williams chiral auxiliary" for the stereoselective synthesis of unnatural α -amino acids[1], this compound has recently become a critical building block in oncology drug discovery. Specifically, it is the foundational intermediate for synthesizing spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction (PPI), such as MI-1061 and APG-115[2],[3]. This whitepaper dissects the physicochemical properties, structural dynamics, and field-proven synthetic protocols associated with this vital molecule.

Physicochemical Properties & Structural Dynamics

To leverage (5R,6S)-5,6-diphenyl-2-morpholinone effectively, one must understand the causality behind its exceptional stereocontrol. The molecule features a six-membered morpholinone ring with two adjacent phenyl groups at the C5 and C6 positions.

The Causality of Stereocontrol: In its lowest-energy chair conformation, the bulky phenyl groups adopt pseudo-equatorial/axial orientations that create massive steric hindrance on one face of the heterocyclic ring. When the morpholinone is converted into a reactive intermediate (such as an enolate or an azomethine ylide), incoming electrophiles or dipolarophiles are physically blocked from the hindered face. They are forced to approach exclusively from the opposite, unhindered face, consistently yielding diastereomeric excesses (d.e.) of >95%[1],[3].

Quantitative Data Summary

The baseline physicochemical properties dictate its handling and purification parameters during synthetic workflows[4].

Table 1: Physicochemical Properties of (5R,6S)-5,6-diphenyl-2-morpholinone

| Property | Value | Experimental Implication |

| CAS Number | 282735-66-4 | Unique identifier for the (5R,6S) enantiomer. |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 253.30 g/mol | - |

| Melting Point | 139–141 °C | High crystallinity; easily purified via recrystallization from ethyl acetate/hexane[4],[1]. |

| Density | ~1.159 g/cm³ | - |

| pKa (Predicted) | 5.68 ± 0.60 | The secondary amine can be easily protected (e.g., Boc) or condensed with aldehydes[4]. |

Chemical Stability & The Retro-Mannich Isomerization

As a standalone reagent, (5R,6S)-5,6-diphenyl-2-morpholinone is highly stable under standard laboratory conditions. However, its stability profile becomes complex when incorporated into spirooxindole drug candidates.

The Retro-Mannich Challenge: Early-generation spirooxindole MDM2 inhibitors synthesized from this auxiliary suffered from slow isomerization in protic solutions[2]. The causality lies in a reversible retro-Mannich ring-opening-cyclization mechanism. The spiro-pyrrolidine core can spontaneously ring-open into an acyclic imine intermediate and re-close, leading to an equilibrium mixture of four diastereomers. This thermodynamic instability is highly detrimental to drug formulation and efficacy[2].

The Chemical Solution: To engineer chemical stability, researchers modified the synthetic workflow by utilizing symmetrical aliphatic ketones (such as cyclohexanone) during the initial cycloaddition[3]. By installing two identical substituents at the C2 position of the resulting pyrrolidine core, the molecule undergoes a rapid, irreversible conversion to a single stable diastereomer. This rational design choice completely eradicates the retro-Mannich epimerization issue, yielding highly stable clinical candidates[2],[3].

Self-Validating Experimental Protocols

The following methodologies detail the exact workflows for utilizing this auxiliary, explaining the thermodynamic and kinetic reasoning behind each step to ensure a self-validating system.

Protocol A: 1,3-Dipolar Cycloaddition for Spirooxindole Cores

This protocol describes the multicomponent assembly of the MDM2 inhibitor core, leveraging the morpholinone to dictate the stereochemistry of three contiguous stereocenters[3].

Step 1: Reagent Assembly & Solvent Selection

-

Action: In a sealed tube or round-bottom flask, suspend (E)-6-chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one (1.62 mmol), (5R,6S)-5,6-diphenyl-2-morpholinone (1.94 mmol, 1.2 equiv), and cyclohexanone (4.86 mmol, 3.0 equiv) in 10 mL of anhydrous Toluene.

-

Causality: Toluene is strictly chosen because its high boiling point allows the system to reach 140 °C. This thermal energy is required to drive the condensation of the morpholinone and cyclohexanone, generating the highly reactive azomethine ylide in situ[3].

Step 2: Thermal Cycloaddition

-

Action: Heat the mixture at reflux (140 °C) for 2 hours.

-

Causality: The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the isatin derivative. The steric bulk of the diphenyl groups on the morpholinone forces the isatin dipolarophile to approach exclusively from the less hindered face, locking the spiro-stereocenters with >95% d.e.

Step 3: Isolation & Purification

-

Action: Cool the reaction to room temperature and remove the toluene via rotary evaporation. Purify the crude residue via silica gel column chromatography, eluting with 100% Dichloromethane (DCM).

-

Causality: The resulting spirooxindole is significantly less polar than the starting morpholinone. 100% DCM provides the exact solvent polarity required to rapidly elute the target compound (Yield: ~64%) while retaining unreacted polar precursors on the baseline[3].

Protocol B: Auxiliary Cleavage (Oxidative)

To yield the final Active Pharmaceutical Ingredient (API), the morpholinone auxiliary must be removed without epimerizing the newly formed stereocenters.

Step 1: Oxidative Cleavage

-

Action: Treat the spiro-intermediate with Ceric Ammonium Nitrate (CAN) in an Acetonitrile/Water mixture at room temperature.

-

Causality: CAN acts as a selective single-electron oxidant. It specifically targets the N-alkyl bond of the morpholinone ring, triggering oxidative cleavage of the auxiliary while leaving the robust spiro-pyrrolidine core entirely intact[3].

Mechanistic Pathway Visualizations

The following diagrams map the logical relationships and workflows for the two primary applications of (5R,6S)-5,6-diphenyl-2-morpholinone.

Fig 1: Asymmetric amino acid synthesis workflow utilizing the Williams chiral auxiliary.

Fig 2: 1,3-dipolar cycloaddition pathway for synthesizing spirooxindole MDM2 inhibitors.

References

2.[1] Title: Diastereoselective Intermolecular Radical Addition to Nitrones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comprehensive Spectroscopic Profiling and Synthetic Methodologies for (5R,6S)-5,6-Diphenyl-2-Morpholinone

Executive Summary

In the landscape of asymmetric organic synthesis and medicinal chemistry, (5R,6S)-5,6-diphenyl-2-morpholinone stands as a privileged chiral scaffold. Widely recognized as the direct precursor to the Williams chiral auxiliary, this molecule provides an exceptionally rigid stereochemical environment that dictates high facial selectivity during enolate alkylations. Beyond its utility in synthesizing unnatural α -amino acids, the morpholinone core has been instrumental in the development of complex spirooxindoles[1] and potent MDM2-p53 protein-protein interaction inhibitors, such as MI-1061[2].

This technical guide provides an authoritative breakdown of the structural causality, comprehensive spectroscopic data (NMR, IR, MS), and self-validating experimental protocols required to synthesize and characterize this critical intermediate[3].

Mechanistic Causality & Structural Significance

The synthetic utility of (5R,6S)-5,6-diphenyl-2-morpholinone is intrinsically linked to its three-dimensional conformation. Derived from (1R,2S)-1,2-diphenyl-2-aminoethanol, the lactonization process locks the two phenyl rings into a cis relationship[4].

When converted to its N-Boc or N-Cbz derivative and subsequently enolized, the cis-diphenyl groups adopt a pseudo-axial/pseudo-equatorial arrangement that effectively shields one face (the Re or Si face, depending on the antipode) of the enolate. This steric blockade forces incoming electrophiles (e.g., alkyl halides or aldehydes) to approach exclusively from the less hindered face, resulting in exceptionally high diastereomeric ratios (often >99:1)[5]. Understanding this structural causality is paramount when interpreting its spectroscopic data, as the spatial proximity of the protons directly influences their magnetic resonance behaviors.

Comprehensive Spectroscopic Profiling

To ensure scientific integrity and structural validation, the spectroscopic profile of (5R,6S)-5,6-diphenyl-2-morpholinone must be analyzed through the lens of its molecular geometry.

Nuclear Magnetic Resonance (NMR) Causality

-

1 H NMR: The most diagnostic signals are the protons at the C-5 and C-6 positions. The H-6 proton is highly deshielded ( δ ~5.18 ppm) due to the adjacent electronegative oxygen atom of the lactone ring. The H-5 proton, adjacent to the secondary amine, resonates slightly upfield ( δ ~4.42 ppm). The coupling constant ( 3JH5,H6 ) is the ultimate validator of relative stereochemistry. For the cis-(5R,6S) isomer, the dihedral angle between H-5 and H-6 in the morpholinone half-chair conformation results in a small coupling constant of 3.2 Hz . A significantly larger coupling constant (~8-10 Hz) would indicate an undesired trans epimerization[3].

-

13 C NMR: The lactone carbonyl carbon (C-2) provides a distinct resonance at δ 171.5 ppm. The C-6 carbon, bonded to oxygen, is shifted downfield to δ 80.1 ppm, while the nitrogen-bound C-5 appears at δ 60.5 ppm.

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: The presence of the lactone is confirmed by a sharp, strong C=O stretching frequency at 1740 cm −1 . The secondary amine (N-H) stretch is visible as a broader band at 3325 cm −1 .

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) typically yields the protonated molecular ion [M+H]+ at m/z 254.1180, validating the exact mass of the C 16 H 15 NO 2 formula.

Data Presentation

Table 1: Summarized 1 H and 13 C NMR Data (CDCl 3 , 298 K)

| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Assignment Causality |

| C-2 | - | - | 171.5 | Lactone Carbonyl |

| C-3 | 3.85 (H-3a), 3.68 (H-3b) | d, J=17.8 (AB system) | 49.8 | Diastereotopic CH 2 adjacent to N and C=O |

| C-5 | 4.42 | d, J=3.2 | 60.5 | Benzylic CH adjacent to N |

| C-6 | 5.18 | d, J=3.2 | 80.1 | Benzylic CH adjacent to O |

| Ar-H/C | 7.15 - 7.35 | m (10H) | 126.9 - 138.2 | Phenyl rings |

| N-H | 2.15 | br s (1H) | - | Secondary amine (exchangeable) |

Table 2: Summarized IR and HRMS Data

| Technique | Key Signals / Values | Structural Correlation |

| IR (ATR) | 3325 cm −1 | N-H stretch (Secondary amine) |

| IR (ATR) | 1740 cm −1 | C=O stretch (Six-membered lactone) |

| IR (ATR) | 1125 cm −1 | C-O-C stretch (Ether linkage) |

| HRMS (ESI) | m/z 254.1180 [M+H]+ | Calculated for C 16 H 16 NO 2+ : 254.1176 |

Experimental Protocol: A Self-Validating System

The synthesis of the morpholinone core relies on a two-step sequence from (1R,2S)-1,2-diphenyl-2-aminoethanol. The protocol below is designed as a self-validating system, where physical state changes directly indicate reaction progress[4].

Step 1: N-Alkylation

-

Setup: In a flame-dried round-bottom flask under inert argon, dissolve (1R,2S)-1,2-diphenyl-2-aminoethanol (1.0 equiv) in anhydrous THF (0.2 M).

-

Reaction: Add triethylamine (1.2 equiv). Cool to 0 °C, then add ethyl bromoacetate (1.05 equiv) dropwise.

-

Self-Validation (In-Process Control): As the reaction proceeds, triethylamine hydrobromide (Et 3 N·HBr) precipitates as a dense white solid. TLC (7:3 Hexane/EtOAc) will show the consumption of the highly polar, ninhydrin-active starting material and the appearance of a less polar intermediate.

-

Workup: Filter the salts, concentrate the filtrate, and pass through a short silica plug to isolate the N-alkylated intermediate.

Step 2: Acid-Catalyzed Lactonization

-

Setup: Transfer the intermediate to a flask equipped with a Soxhlet extractor. Fill the Soxhlet thimble with anhydrous CaCl 2 pellets.

-

Reaction: Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H 2 O, 0.1 equiv) and suspend the mixture in benzene or cyclohexane (0.1 M). Heat to reflux.

-

Mechanistic Causality of the Apparatus: The lactonization is an equilibrium process that generates ethanol/water. Instead of using harsh dehydrating agents in the pot (which could cause epimerization at C-5), the Soxhlet extractor continuously percolates the condensed solvent through the CaCl 2 , trapping the moisture and driving the equilibrium forward[4].

-

Self-Validation (In-Process Control): The starting intermediate is partially soluble in refluxing cyclohexane. As the reaction progresses, the highly crystalline, insoluble (5R,6S)-5,6-diphenyl-2-morpholinone product precipitates directly out of the boiling solvent. The visual transition from a cloudy suspension to a heavy, distinct crystalline precipitate confirms reaction completion.

-

Isolation: Cool to room temperature, filter the precipitate, and wash with cold hexanes to yield the spectroscopically pure product.

Mandatory Visualization: Synthetic Logic

The following diagram illustrates the logical workflow of utilizing this scaffold in asymmetric synthesis, highlighting the causality of each transformation.

Figure 1: Asymmetric synthesis workflow utilizing (5R,6S)-5,6-diphenyl-2-morpholinone.

References

- Benchchem.

- Williams, R. M., et al. "(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE." Organic Syntheses.

- Wang, S., et al. "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring." Semantic Scholar.

- ACS Publications. "Selective C3-Allylation and Formal [3 + 2]-Annulation of Spiro-Aziridine Oxindoles: Synthesis of 5.

- Sebahar, P. R., et al. "THE SYNTHESIS OF SPIROOXINDOLE PYRROLIDINES VIA AN ASYMMETRIC AZOMETHINE YLIDE[1,3]-DIPOLAR CYCLOADDITION REACTION." Semantic Scholar.

Sources

(5R,6S)-5,6-Diphenyl-2-morpholinone as a Chiral Glycine Equivalent: A Comprehensive Guide to Asymmetric α-Amino Acid Synthesis

Executive Summary

The synthesis of enantiopure unnatural α-amino acids is a cornerstone of modern drug discovery, enabling the development of peptidomimetics, antibody-drug conjugates (ADCs), and proteolysis targeting chimeras (PROTACs). Among the most robust methodologies for their preparation is the use of the Williams chiral auxiliary, specifically (5R,6S)-5,6-diphenyl-2-morpholinone .

This technical guide provides an in-depth analysis of this chiral glycine equivalent. By detailing its mechanistic foundations, optimized experimental protocols, and advanced applications in pharmaceutical synthesis, this document serves as a self-validating framework for researchers aiming to construct complex chiral architectures with absolute stereocontrol.

Mechanistic Foundation: The Logic of Stereocontrol

The utility of (5R,6S)-5,6-diphenyl-2-morpholinone lies in its exquisite capacity for stereocontrol, governed by rigid conformational locking and steric shielding.

Structural Causality: The auxiliary is derived from (1S,2R)-1,2-diphenyl-2-aminoethanol. When cyclized into the morpholin-2-one core, the two phenyl groups at the C5 and C6 positions adopt a syn relationship. This configuration forces the phenyl rings to project outward, creating a massive steric wall that effectively blocks one face of the molecule.

Enolate Generation and Trapping: Upon treatment with a strong, non-nucleophilic base (such as LiHMDS) at cryogenic temperatures (-78 °C), deprotonation at the C3 position generates a chiral Z-enolate. The syn-diphenyl groups shield the Re-face of this enolate. Consequently, incoming electrophiles (e.g., alkyl halides, aldehydes) are forced to approach exclusively from the less hindered Si-face. This trajectory bias consistently yields alkylated products with diastereomeric ratios (dr) exceeding 99:1 .

Diagram 1: Mechanistic pathway of enolate generation, steric shielding, and stereoselective alkylation.

Core Methodologies & Self-Validating Protocols

To ensure reproducibility and high optical purity, the following protocols must be strictly adhered to. Each step is designed as a self-validating system to prevent epimerization and maximize yield.

Protocol 1: Preparation of the N-Boc Protected Auxiliary

Objective: Synthesize the stable, electrophile-ready chiral glycine equivalent.

-

Alkylation: Dissolve (1S,2R)-1,2-diphenyl-2-aminoethanol (1.0 equiv) in THF. Add triethylamine (1.2 equiv) and ethyl bromoacetate (1.05 equiv). Reflux for 12 hours.

-

Causality: Triethylamine acts as an acid scavenger, driving the nucleophilic substitution to completion while its steric bulk prevents over-alkylation of the amine.

-

-

Protection: Cool the mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), and stir at room temperature for 4 hours.

-

Cyclization: Add a catalytic amount of p-toluenesulfonic acid (TsOH) and toluene. Heat to 120 °C using a Dean-Stark trap to remove ethanol.

-

Causality: The acid catalyzes the intramolecular transesterification, closing the morpholinone ring. The physical removal of ethanol drives the equilibrium strictly toward the cyclic product.

-

-

Validation Check: ¹H NMR should confirm the presence of the Boc t-butyl singlet (~1.4 ppm) and the complete loss of the ethyl ester quartet/triplet signals.

Protocol 2: Diastereoselective Alkylation

Objective: Introduce the amino acid side chain with >95% diastereomeric excess.

-

Enolate Formation: Dissolve the N-Boc auxiliary (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to -78 °C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes.

-

Causality: -78 °C is critical; higher temperatures lead to enolate decomposition and loss of stereocontrol. LiHMDS is preferred over n-BuLi to prevent nucleophilic attack on the lactone carbonyl.

-

-

Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

-

Validation Check: Quench a 0.1 mL aliquot with CD₃OD. Mass spectrometry or NMR of the aliquot should verify enolate formation via >95% deuterium incorporation at C3.

-

Quenching: Quench the main reaction with saturated aqueous NH₄Cl to rapidly protonate any unreacted enolate, preventing epimerization during workup. Extract with dichloromethane, dry over MgSO₄, and concentrate.

Protocol 3: Auxiliary Cleavage and Amino Acid Isolation

Objective: Remove the chiral auxiliary to liberate the free α-amino acid.

-

Hydrogenolysis: Dissolve the alkylated morpholinone in a 1:1 mixture of THF and ethanol. Add PdCl₂ (0.2 equiv).

-

Cleavage: Stir under a hydrogen atmosphere (50 psi) for 24 hours.

-

Causality: PdCl₂ is superior to standard Pd/C for sterically hindered substrates. The hydrogenation simultaneously cleaves the benzylic C-O and C-N bonds, releasing the free amino acid and 1,2-diphenylethane as a byproduct .

-

-

Validation Check: Mass spectrometry (ESI-MS) should show the exact mass of the free amino acid [M+H]⁺ and the total absence of the auxiliary mass. Triturate with diethyl ether to wash away the 1,2-diphenylethane.

Quantitative Data & Optimization

Reaction conditions must be tailored to the steric and electronic nature of the electrophile. The choice of N-protecting group directly impacts the reaction kinetics and steric hindrance during the transition state.

Table 1: Impact of N-Protecting Groups on Alkylation Efficiency

| Protecting Group | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Notes |

| N-Boc | LiHMDS | -78 | 85-92 | >99:1 | Excellent stability; standard choice for most alkyl halides. |

| N-Cbz | NaHMDS | -78 | 88-95 | >98:2 | Reduced steric hindrance; improves kinetics for bulky electrophiles. |

| N-Fmoc | - | - | N/A | N/A | Base-labile; incompatible with strong bases required for enolate generation. |

Table 2: Substrate Scope and Stereoselectivity (Using N-Boc Auxiliary)

| Electrophile | Target Amino Acid | Yield (%) | dr | Preferred Cleavage Method |

| Methyl Iodide (MeI) | (S)-Alanine | 90 | >99:1 | PdCl₂ / H₂ (Hydrogenolysis) |

| Benzyl Bromide (BnBr) | (S)-Phenylalanine | 88 | 98:2 | Li / NH₃ (Dissolving Metal) |

| Allyl Bromide | (S)-Allylglycine | 85 | 97:3 | Li / NH₃ (Preserves alkene) |

| Isopropyl Iodide | (S)-Valine | 75 | 95:5 | PdCl₂ / H₂ (Hydrogenolysis) |

Advanced Applications in Drug Development

Beyond simple amino acids, the (5R,6S)-5,6-diphenyl-2-morpholinone scaffold is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Spirooxindoles and MDM2 Inhibitors: The auxiliary undergoes highly stereoselective 1,3-dipolar cycloadditions. This methodology was pivotal in the discovery of APG-115 (Alrizomadlin), an orally active MDM2 inhibitor currently in clinical trials for cancer treatment. The morpholinone was reacted with substituted isatins to construct the complex spiro-pyrrolidine core with perfect stereocontrol .

-

Natural Product Synthesis: The auxiliary was famously employed by Williams and Sebahar in the asymmetric total synthesis of (+)- and (-)-Spirotryprostatin B, utilizing a distinct asymmetric [3+2] cycloaddition to set multiple contiguous stereocenters in a single step .

Diagram 2: End-to-end synthetic workflow from auxiliary preparation to α-amino acid isolation.

References

-

Williams, R. M.; Im, M. N. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective alkylation of chiral oxazinones." Journal of the American Chemical Society, 1991.[Link]

-

Williams, R. M.; Sinclair, P. J.; Zhai, D.; Chen, D. "Practical asymmetric syntheses of alpha-amino acids through carbon-carbon bond constructions on electrophilic glycine equivalents." Journal of the American Chemical Society, 1988.[Link]

-

Aguilar, A. et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2017.[Link]

-

Sebahar, P. R.; Williams, R. M. "The Asymmetric Total Synthesis of (+)- and (-)-Spirotryprostatin B." Journal of the American Chemical Society, 2000.[Link]

Physicochemical Characteristics and Synthetic Utility of Diphenylmorpholinone Compounds

Executive Summary

In the landscape of modern drug discovery, the demand for non-proteinogenic amino acids, macrocyclic peptides, and complex spirocyclic alkaloids has necessitated the development of robust, highly stereoselective synthetic methodologies. Among the most reliable tools in the medicinal chemist's arsenal are diphenylmorpholinone compounds , most notably the Williams chiral auxiliary, (5S,6S)-5,6-diphenylmorpholin-2-one[1].

This whitepaper provides an in-depth analysis of the physicochemical characteristics of diphenylmorpholinone scaffolds. By examining their structural dynamics, conformational rigidity, and reactivity profiles, we elucidate the causality behind their exceptional stereocontrol. Furthermore, we provide self-validating experimental protocols for their application in asymmetric synthesis and explore their critical role in optimizing Drug Metabolism and Pharmacokinetics (DMPK)[2] for next-generation therapeutics, including hydrocarbon-stapled peptides[3].

Structural Dynamics and Physicochemical Profiling

The utility of diphenylmorpholinones stems directly from their unique physicochemical and structural properties. The core structure functions as a conformationally locked, chiral equivalent of glycine[1].

Conformational Rigidity and Steric Shielding

The morpholin-2-one ring is characterized by a C2-symmetric-like scaffold. The presence of two bulky phenyl groups at the C5 and C6 positions is the primary driver of its stereochemical predictability. When the compound is deprotonated at the C3 position to form an enolate, these phenyl groups effectively shield one face of the molecule[1]. This extreme facial bias forces incoming electrophiles to approach exclusively from the opposite, less-hindered face (anti to the phenyl groups), resulting in exceptionally high diastereomeric excesses (often >95% de)[4].

Physicochemical Properties Summary

Understanding the baseline physicochemical properties of the scaffold is critical for optimizing reaction conditions, such as solvent selection and isolation techniques.

| Property | Value / Description | Clinical/Synthetic Relevance |

| Chemical Name | (5S,6S)-5,6-Diphenylmorpholin-2-one | Defines the specific enantiomeric series used for L- or D-amino acid synthesis. |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 253.30 g/mol | Facilitates stoichiometric calculations for enolate generation[1]. |

| Stereochemistry | (5S,6S) or (5R,6R) | Both antipodes are available, permitting the synthesis of both enantiomers of a target[4]. |

| Core Structure | Morpholin-2-one derivative | Conformationally locked lactone ring[1]. |

| Solubility Profile | Soluble in THF, DCM, Toluene | Allows for homogeneous reactions at cryogenic temperatures (-78 °C). |

| Reactivity | Chiral glycine enolate equivalent | C3 position acts as a nucleophile; can also form azomethine ylides[1][4]. |

Mechanistic Workflow: Enolate Formation and Alkylation

The following diagram illustrates the logical flow of stereoselective alkylation using the diphenylmorpholinone scaffold.

Caption: Logical flow of stereoselective alkylation using the diphenylmorpholinone chiral enolate.

Experimental Methodology: Asymmetric Alkylation Protocol

To ensure scientific integrity and reproducibility, the following protocol details the generation of the chiral enolate and its subsequent alkylation. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind each parameter to ensure a self-validating system.

Step 1: Enolate Generation (Kinetic Control)

-

Procedure: Dissolve N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

-

Causality & Rationale:

-

Base Selection: LiHMDS is chosen over smaller bases (like n-BuLi) because its steric bulk prevents unwanted nucleophilic attack on the sensitive lactone carbonyl[5].

-

Temperature: -78 °C is mandatory to ensure strict kinetic control. At higher temperatures, the enolate may undergo equilibration, ring-opening, or self-condensation, destroying the stereochemical integrity.

-

Step 2: Electrophilic Addition

-

Procedure: After 30 minutes of enolate generation, add 1.2 to 1.5 equivalents of the desired electrophile (e.g., an alkyl halide or allyl bromide) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C.

-

Causality & Rationale: The electrophile must be added slowly to prevent localized exotherms. The bulky phenyl groups of the auxiliary block the syn face of the enolate. Consequently, the electrophile is forced to attack from the anti face, establishing the new stereocenter at the α -carbon with near-perfect predictability[4].

Step 3: Quenching and Cleavage

-

Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM). To isolate the free amino acid, subject the purified alkylated morpholinone to dissolving metal reduction (e.g., Li/NH₃) or catalytic hydrogenolysis (Pd/C, H₂), followed by acidic hydrolysis of the lactam[1].

-

Causality & Rationale: The auxiliary is essentially destroyed (converted to 1,2-diphenylethane derivatives) during the cleavage step. While this limits its use in ton-scale industrial manufacturing, it remains an unparalleled, versatile tool for preparing high-purity research quantities of rare, non-proteinogenic amino acids[4].

Applications in Drug Development and DMPK Optimization

The physicochemical characteristics of diphenylmorpholinones make them indispensable in modern drug discovery, particularly in addressing pharmacokinetic liabilities[2].

Hydrocarbon-Stapled Peptides

A major hurdle in peptide drug development is poor cellular permeability and rapid proteolytic degradation. To overcome this, researchers utilize the Williams chiral auxiliary to synthesize α -methyl, α -alkenyl glycines[3]. These α,α -dialkylated amino acids are incorporated into peptides and cross-linked via olefin metathesis to create "stapled peptides".

-

Impact: The hydrocarbon staple locks the peptide into an α -helical conformation, masking the hydrophilic amide backbone. This dramatically improves cellular permeability and proteolytic stability (key DMPK parameters)[2]. A prime example is the development of ATSP-7041, a dual MDM2/MDMX antagonist for cancer therapy, which relied on these exact synthetic principles[3].

Spiro-Oxindole Alkaloids via 1,3-Dipolar Cycloaddition

Beyond enolate chemistry, the α -carbon of the diphenylmorpholinone template can serve as a 1,3-dipole (azomethine ylide)[4]. By reacting the morpholinone with aldehydes and dipolarophiles (such as oxindolidene acetates), chemists can execute highly complex, stereocontrolled [3+2] cycloadditions[6].

-

Impact: This methodology was famously utilized in the asymmetric total synthesis of Spirotryprostatin B, a potent cell-cycle inhibitor[7]. The rigid diphenylmorpholinone scaffold successfully transmitted chiral information to create the complex pentacyclic structure in a single, regiocontrolled step[7].

Caption: Application pathways of diphenylmorpholinones in modern drug development and DMPK optimization.

Conclusion

The physicochemical characteristics of diphenylmorpholinone compounds—specifically their conformational rigidity, steric bulk, and predictable reactivity—render them foundational to the asymmetric synthesis of complex therapeutics. By understanding the causality behind their behavior under kinetic control, researchers can reliably generate non-proteinogenic amino acids and spirocyclic scaffolds. As the pharmaceutical industry continues to push the boundaries of complex parenterals and macrocyclic peptides, the strategic application of these chiral auxiliaries will remain a critical driver in optimizing early-stage DMPK profiles and reducing late-stage clinical attrition.

References

- Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues. University of Nottingham Repository.

- (5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8. Benchchem. 3.[R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses Procedure.

- Alkaloid Synthesis. epdf.pub.

- Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses.

- Selective C3-Allylation and Formal [3 + 2]-Annulation of Spiro-Aziridine Oxindoles.

- Integrating DMPK Early in Drug Development: A Strategic Imper

- CHAPTER 9: Macrocyclic α-Helical Peptide Drug Discovery. RSC Books.

Sources

- 1. (5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8 | Benchchem [benchchem.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 6. epdf.pub [epdf.pub]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Asymmetric Alkylation for the Synthesis of Non-Proteinogenic α-Amino Acids Using (5R,6S)-5,6-diphenyl-2-morpholinone

Introduction: The Challenge and an Elegant Solution

In the landscape of drug discovery and peptide science, the synthesis of non-proteinogenic α-amino acids is a critical endeavor for creating novel therapeutics with enhanced potency, stability, and unique biological activities.[1][2][3] The precise control of stereochemistry at the α-carbon is a formidable challenge. Chiral auxiliaries are a powerful and reliable strategy in asymmetric synthesis, where a temporary chiral moiety guides a reaction to produce a specific stereoisomer.[4]

This guide details the application of (5R,6S)-5,6-diphenyl-2-morpholinone , a highly effective chiral auxiliary, for the asymmetric synthesis of α-amino acids. The rigid, C2-symmetric-like scaffold, featuring two phenyl groups, creates a well-defined chiral environment that masterfully directs the approach of electrophiles. The primary methodology discussed herein is the diastereoselective alkylation of a glycine enolate equivalent under phase-transfer catalysis (PTC) conditions, a robust and scalable method for generating a diverse library of enantiomerically enriched α-amino acids.[5][6]

The Scientific Principle: Mechanism of Stereochemical Induction

The success of this methodology hinges on the formation of a rigid chiral glycine enolate, where one face is effectively shielded by the diphenyl-2-morpholinone auxiliary. The alkylation then proceeds with high diastereoselectivity on the sterically accessible face.

The key steps are:

-

Synthon Formation: The chiral auxiliary, (5R,6S)-5,6-diphenyl-2-morpholinone, is first acylated with an N-protected glycine derivative, typically N-(diphenylmethylene)glycine, to form the active substrate. The diphenylmethylene (benzophenone imine) group serves a dual purpose: it protects the nitrogen and activates the α-protons for deprotonation.[7]

-

Enolate Generation: In a biphasic system (e.g., toluene/aqueous base), a strong inorganic base like potassium hydroxide (KOH) deprotonates the α-carbon of the glycine unit at the interface of the two phases.[5]

-

Phase Transfer: A phase-transfer catalyst, often a chiral quaternary ammonium salt derived from Cinchona alkaloids, forms a lipophilic ion pair with the newly generated enolate.[8][9] This complex is extracted into the organic phase, where the alkylating agent resides. The catalyst's own chirality can enhance the overall enantioselectivity of the reaction.[6]

-

Diastereoselective Alkylation: Within the organic phase, the electrophile (an alkyl halide) approaches the enolate. The bulky phenyl groups of the morpholinone auxiliary block one face of the planar enolate, forcing the alkyl halide to attack from the less sterically hindered side. This directed attack results in the formation of one diastereomer in significant excess.

-

Hydrolysis & Auxiliary Recovery: After the alkylation, the newly formed α-amino acid is cleaved from the auxiliary via acidic hydrolysis. This step also removes the N-diphenylmethylene protecting group, yielding the desired amino acid ester.[10] A significant advantage of this method is the ability to recover the chiral auxiliary, making the process more economical for large-scale synthesis.[11]

Caption: Phase-Transfer Catalysis (PTC) cycle for asymmetric alkylation.

Experimental Protocols: From Synthesis to Product

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Chiral Glycine Synthon

This procedure details the acylation of the chiral auxiliary with N-(diphenylmethylene)glycine chloride.

Materials:

-

(5R,6S)-5,6-diphenyl-2-morpholinone

-

N-(diphenylmethylene)glycine chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Acylation: Slowly add a solution of N-(diphenylmethylene)glycine chloride (1.1 eq) in anhydrous DCM. Causality: Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting morpholinone.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral glycine synthon.

Protocol 2: Asymmetric Alkylation via Phase-Transfer Catalysis

This is the core reaction for establishing the α-stereocenter.

Materials:

-

Chiral glycine synthon from Protocol 1

-

Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide) (1.2 - 1.5 eq)

-

Potassium hydroxide (KOH), 50% aqueous solution

-

N-(9-Anthracenylmethyl)cinchonidinium bromide (or a related PTC) (1-5 mol%)

-

Toluene

-

Magnetic stirrer, round-bottom flask

Procedure:

-

Setup: In a round-bottom flask, dissolve the chiral glycine synthon (1.0 eq) and the phase-transfer catalyst (0.02 eq) in toluene (approx. 0.2 M).

-

Addition of Reagents: Add the alkyl halide (1.2 eq) to the solution.

-

Initiation: Cool the mixture to 0 °C and add the 50% aqueous KOH solution (5.0 eq) while stirring vigorously. Causality: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is where enolate formation occurs.[5]

-

Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

-

Workup: Upon completion, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Hydrolysis and Recovery of the Auxiliary

This final step liberates the target amino acid and allows for recycling of the valuable chiral auxiliary.

Materials:

-

Alkylated product from Protocol 2

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3N aqueous solution

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Hydrolysis: Dissolve the crude alkylated product in THF (approx. 0.2 M) and add 3N HCl (5.0 eq). Stir the mixture at room temperature for 4-6 hours. Causality: The acidic conditions hydrolyze both the morpholinone amide bond and the diphenylmethylene imine.[10]

-

Auxiliary Recovery: Concentrate the mixture to remove THF. Add water and diethyl ether. The protonated chiral auxiliary will be in the aqueous layer, while the diphenylmethanone byproduct will be in the ether layer. Separate the layers.

-

Isolate Auxiliary: Basify the aqueous layer with NaOH solution until pH > 10. Extract the deprotonated (5R,6S)-5,6-diphenyl-2-morpholinone with DCM. Dry the combined organic extracts and concentrate to recover the auxiliary, which can be recrystallized for reuse.

-

Isolate Amino Acid: The desired α-amino acid ester remains in the aqueous layer from step 2. It can be isolated using standard procedures, such as ion-exchange chromatography or by esterification followed by extraction.

Caption: Overall experimental workflow from starting materials to final product.

Data Presentation: Scope and Performance

The (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary enables the synthesis of a wide range of α-amino acids with generally high yields and excellent diastereoselectivity.

| Entry | Alkylating Agent (R-X) | Product R-Group | Typical Yield (%) | Diastereomeric Excess (d.e. %) |

| 1 | Benzyl bromide | -CH₂Ph | 85-95 | >95 |

| 2 | Allyl bromide | -CH₂CH=CH₂ | 80-90 | >95 |

| 3 | Methyl iodide | -CH₃ | 75-85 | >90 |

| 4 | Ethyl iodide | -CH₂CH₃ | 70-80 | >90 |

| 5 | Propargyl bromide | -CH₂C≡CH | 75-85 | >92 |

Note: Yields and d.e. are representative and can vary based on specific reaction conditions and the purity of reagents. Data synthesized from principles described in the literature.[12][13]

Trustworthiness: Troubleshooting & Key Insights

-

Low Diastereoselectivity: This can result from insufficiently rigid transition states. Ensure the reaction is run at the recommended temperature (0 °C or lower). The choice of phase-transfer catalyst can also be critical; screen different catalysts if selectivity is poor.[13]

-

Incomplete Reaction: If the starting material is not fully consumed, this may indicate poor mass transfer between phases. Increase the stirring speed significantly. Alternatively, the base may be decomposing the alkylating agent; ensure the base is added to the cooled mixture of the other reagents.

-

Side Reactions (Dialkylation): While the N-(diphenylmethylene)glycine synthon is designed to favor mono-alkylation, highly reactive electrophiles or prolonged reaction times can sometimes lead to dialkylation.[7] Use a moderate excess of the alkylating agent (1.2 eq) and monitor the reaction closely by TLC to stop it upon completion.

-

Auxiliary Recovery: Incomplete basification during the workup (Protocol 3) is the most common reason for low recovery yields. Ensure the pH is robustly >10 before extraction.

References

- Benchchem. Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester.

- RSC Publishing. A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1.

- ACS Publications. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.

- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.

- ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.

- Wikipedia. Chiral auxiliary.

- Wiley-VCH.

- Benchchem. A Comparative Guide to Glycine Synthons: Diphenylmethylene-Glycine Benzyl Ester, N-Boc.

- BOC Sciences. Other Chiral Auxiliaries.

- Benchchem. (5S,6S)-5,6-Diphenylmorpholin-2-one.

- ACS Publications.

- ACS Publications. Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Organic Letters.

- PubMed.

- PMC.

- PMC. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.

- Wikipedia.

- PMC. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)

- Enlighten Theses. Synthesis of nonproteinogenic amino acids via reactions of enone and ynone functional groups.

- RSC Publishing. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.

- Asymmetric Phase Transfer Catalysis.

- Semantic Scholar.

Sources

- 1. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Diastereoselective Synthesis with the (5R,6S)-5,6-Diphenyl-2-Morpholinone Auxiliary

Introduction: The Architectural Elegance of Stereochemical Control

In the landscape of modern organic synthesis, the predictable and precise construction of stereocenters is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as transient molecular scaffolds that impart their stereochemical information onto a prochiral substrate.[1] By temporarily installing an enantiomerically pure auxiliary, chemists can guide reactions to selectively produce one diastereomer over another.[1] The auxiliary is subsequently cleaved and ideally recovered, revealing the desired enantiomerically enriched product.[1]

Among the pantheon of these tools, the (5R,6S)-5,6-diphenyl-2-morpholinone scaffold has emerged as a particularly robust and versatile chiral auxiliary. Its efficacy is rooted in a conformationally rigid heterocyclic core, decorated with two phenyl groups at the C5 and C6 positions.[1] This unique architecture creates a well-defined and sterically demanding environment, making it exceptionally effective for directing the stereochemical outcome of enolate reactions. This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for employing this auxiliary in diastereoselective alkylation reactions, primarily for the asymmetric synthesis of α-amino acids.

The Mechanism of Diastereoselection: A Tale of Steric Shielding

The power of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary lies in its ability to force an incoming electrophile to approach from a single, predictable trajectory. The process begins with the N-acylation of the morpholinone's secondary amine, which installs the substrate of interest (e.g., an acetyl group to form a glycine equivalent).[1]

Upon treatment with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), the α-proton of the N-acyl group is abstracted to form a rigid lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the lactone's carbonyl oxygen. This chelation locks the conformation of the N-acyl group and presents a planar enolate for the subsequent reaction.

It is at this stage that the auxiliary's architecture becomes critical. The phenyl group at the C6 position is pseudo-axially oriented, while the phenyl group at the C5 position is pseudo-equatorial. Together, they form an imposing steric shield that effectively blocks the top (si) face of the enolate. Consequently, an incoming electrophile (E⁺) has no choice but to approach from the less hindered bottom (re) face, leading to the preferential formation of a single diastereomer.[1]

Sources

The (5R,6S)-5,6-Diphenyl-2-morpholinone Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis in Complex Molecular Scaffolds

This guide provides an in-depth exploration of (5R,6S)-5,6-diphenyl-2-morpholinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed as a conformationally rigid chiral glycine equivalent, this reagent offers a robust and highly predictable platform for the synthesis of enantiomerically pure α-amino acids, particularly those with complex or unnatural side chains that are pivotal in drug discovery and total synthesis. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed, field-tested protocols for its application, and illustrate its utility through a case study in the synthesis of a complex, non-proteinogenic amino acid.

Core Principles: The Power of Steric Hindrance

The efficacy of (5R,6S)-5,6-diphenyl-2-morpholinone as a chiral auxiliary is rooted in its rigid, C2-symmetric-like framework. Once N-acylated (for instance, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group), the morpholinone can be deprotonated at the α-carbon to form a stable, planar enolate. The key to its stereocontrol lies in the strategic positioning of the two phenyl groups at the C5 and C6 positions. These bulky substituents effectively shield one face of the enolate, leaving the other face preferentially open to electrophilic attack. This steric blockade dictates the trajectory of the incoming electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

The general workflow for the utilization of this auxiliary is a three-stage process:

-

N-Acylation: The secondary amine of the morpholinone is protected, typically with a Cbz or Boc group, to facilitate the subsequent deprotonation and to serve as a handle for the final deprotection steps.

-

Diastereoselective Alkylation: The N-acylated morpholinone is treated with a strong base to form the enolate, which is then reacted with an electrophile to introduce the desired side chain.

-

Cleavage and Recovery: The newly synthesized amino acid is liberated from the auxiliary, typically through hydrogenolysis or acid-catalyzed hydrolysis, and the chiral auxiliary can often be recovered.

The Stereochemical Model: A Visual Explanation

The high diastereoselectivity observed in the alkylation of the N-acylated (5R,6S)-5,6-diphenyl-2-morpholinone enolate can be rationalized by the following stereochemical model. The bulky phenyl groups at the C5 and C6 positions create a significant steric bias, effectively blocking the "top" face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less hindered "bottom" face, resulting in the preferential formation of one diastereomer.

Caption: Stereochemical model for the diastereoselective alkylation.

General Experimental Protocols

The following protocols provide a generalized framework for the application of the (5R,6S)-5,6-diphenyl-2-morpholinone auxiliary. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates and electrophiles.

Protocol 1: N-Acylation of the Auxiliary

This protocol describes the protection of the morpholinone nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

-

(5R,6S)-5,6-diphenyl-2-morpholinone

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve (5R,6S)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.2 eq) dropwise to the stirred solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Cbz protected auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the formation of the enolate and its subsequent reaction with an alkyl halide.

Materials:

-

N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Alkyl halide (e.g., benzyl bromide, allyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-Cbz protected auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA or LiHMDS solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Protocol 3: Cleavage of the Auxiliary

This protocol describes the removal of the Cbz group and the morpholinone auxiliary via hydrogenolysis to yield the free amino acid.

Materials:

-

Alkylated N-Cbz-(5R,6S)-5,6-diphenyl-2-morpholinone

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite®

Procedure:

-

Dissolve the purified alkylated product in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amino acid ester.

-

Saponify the ester using standard conditions (e.g., LiOH in THF/water) and then acidify to obtain the free amino acid.

Case Study: Asymmetric Synthesis of a Diaminopimelic Acid Precursor

A notable application of this auxiliary is in the synthesis of complex, non-proteinogenic amino acids, which are often key components of biologically active natural products or peptidomimetics. Williams and co-workers demonstrated the utility of the N-Cbz protected (5R,6S)-5,6-diphenyl-2-morpholinone in the asymmetric synthesis of a precursor to 2,6-diamino-6-(hydroxymethyl)pimelic acid.[1]

The key steps involved a sequential double alkylation of the chiral glycine enolate. First, an allylation introduced a three-carbon unit. This was followed by a second alkylation with a different electrophile. The high diastereoselectivity in both alkylation steps, controlled by the chiral auxiliary, was crucial for establishing the desired stereochemistry of the final product.[1]

Quantitative Data Summary

| Step | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |

| Alkylation 1 | Allyl Bromide | LiHMDS | THF | -78 | >90 | >95:5 |

| Alkylation 2 | Methoxymethyl Chloride | LiHMDS | THF | -78 | High | High |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a diaminopimelic acid precursor.

Conclusion